4-hydroxyimino-2-phenyl-4,5,6,7-tetrahydro-2H-1,2,3-benzotriazol-1-ium-1-olate
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Overview
Description
4-Hydroxyimino-2-phenyl-4,5,6,7-tetrahydro-2H-1,2,3-benzotriazol-1-ium-1-olate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a hydroxyimino group, a phenyl ring, and a benzotriazole moiety, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
The synthesis of 4-hydroxyimino-2-phenyl-4,5,6,7-tetrahydro-2H-1,2,3-benzotriazol-1-ium-1-olate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzotriazole Ring: The initial step involves the cyclization of appropriate precursors to form the benzotriazole ring. This can be achieved through the reaction of o-phenylenediamine with nitrous acid.
Introduction of the Hydroxyimino Group: The hydroxyimino group is introduced via the reaction of the benzotriazole intermediate with hydroxylamine hydrochloride under basic conditions.
Phenyl Substitution: The phenyl group is incorporated through a nucleophilic substitution reaction, where the benzotriazole intermediate reacts with a phenyl halide in the presence of a suitable base.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
4-Hydroxyimino-2-phenyl-4,5,6,7-tetrahydro-2H-1,2,3-benzotriazol-1-ium-1-olate undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the hydroxyimino group can yield amine derivatives, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed depend on the reaction type and conditions, often leading to derivatives with modified functional groups.
Scientific Research Applications
4-Hydroxyimino-2-phenyl-4,5,6,7-tetrahydro-2H-1,2,3-benzotriazol-1-ium-1-olate has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It finds applications in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 4-hydroxyimino-2-phenyl-4,5,6,7-tetrahydro-2H-1,2,3-benzotriazol-1-ium-1-olate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds or coordinate with metal ions, influencing biological pathways. The benzotriazole moiety may interact with nucleic acids or proteins, modulating their function.
Comparison with Similar Compounds
Compared to other benzotriazole derivatives, 4-hydroxyimino-2-phenyl-4,5,6,7-tetrahydro-2H-1,2,3-benzotriazol-1-ium-1-olate is unique due to its hydroxyimino group, which imparts distinct reactivity and potential biological activity. Similar compounds include:
4-Hydroxy-2-phenylbenzotriazole: Lacks the hydroxyimino group, resulting in different chemical properties.
2-Phenyl-4,5,6,7-tetrahydrobenzotriazole: Does not have the hydroxyimino group, affecting its reactivity and applications.
Properties
IUPAC Name |
(NE)-N-(1-oxido-2-phenyl-6,7-dihydro-5H-benzotriazol-1-ium-4-ylidene)hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c17-14-10-7-4-8-11-12(10)13-15(16(11)18)9-5-2-1-3-6-9/h1-3,5-6,17H,4,7-8H2/b14-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNLIBFRCCLRLW-GXDHUFHOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NO)C2=NN([N+](=C2C1)[O-])C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=N\O)/C2=NN([N+](=C2C1)[O-])C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30419909 |
Source
|
Record name | ST080862 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30419909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175136-50-2 |
Source
|
Record name | ST080862 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30419909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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